Hexadecyl 2-aminobutanoate;hydrochloride
Description
Hexadecyl 2-aminobutanoate hydrochloride is an amphiphilic compound featuring a long hexadecyl (C16) chain esterified to the 2-aminobutanoate moiety, with a hydrochloride counterion.
Properties
CAS No. |
93848-62-5 |
|---|---|
Molecular Formula |
C20H42ClNO2 |
Molecular Weight |
364.0 g/mol |
IUPAC Name |
hexadecyl 2-aminobutanoate;hydrochloride |
InChI |
InChI=1S/C20H41NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22)19(21)4-2;/h19H,3-18,21H2,1-2H3;1H |
InChI Key |
PDBGFLFWRFUEIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(CC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl 2-aminobutanoate;hydrochloride can be synthesized through a series of chemical reactions. One common method involves the esterification of hexadecanol with 2-aminobutanoic acid in the presence of a suitable catalyst. The reaction typically requires an acidic or basic environment to facilitate the esterification process. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where precise control of temperature, pressure, and pH is maintained to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 2-aminobutanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Hexadecyl 2-aminobutanoate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers in various industrial applications.
Mechanism of Action
The mechanism of action of hexadecyl 2-aminobutanoate;hydrochloride involves its interaction with cellular membranes due to its amphiphilic nature. The long hexadecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The amino group can also interact with various molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
TXA Derivative: trans-4-(Aminomethyl)cyclohexanecarboxylic Acid Hexadecyl Ester Hydrochloride (TXC)
- Structure: TXC (also termed cetyl tranexamate hydrochloride) shares the hexadecyl chain but features a cyclohexane-carboxylic acid backbone instead of 2-aminobutanoate .
- Applications: Pigmentation Modulation: TXC inhibits melanogenesis by reducing tyrosinase activity, ROS, and stress chaperones (mortalin, HSP60) in melanoma cells, suggesting utility in treating hyperpigmentation disorders . Anti-inflammatory Action: Derived from tranexamic acid (TXA), TXC inherits anti-inflammatory properties, distinguishing it from Hexadecyl 2-aminobutanoate hydrochloride, which lacks direct evidence of this activity .
- Molecular Data: Property TXC Hexadecyl 2-Aminobutanoate HCl Molecular Formula C₂₄H₄₈ClNO₂ C₂₀H₄₂ClNO₂ Molecular Weight 434.10 g/mol 388.01 g/mol CAS Number 0913541965 Not available
Methyl and Tert-Butyl 2-Aminobutanoate Hydrochlorides
- Structure : These analogs replace the hexadecyl chain with shorter alkyl groups (methyl or tert-butyl).
- Applications: Synthetic Intermediates: Methyl 2-aminobutanoate hydrochloride (C₅H₁₂ClNO₂, MW 153.61) is used in peptide synthesis and chiral resolution due to its stereoisomeric forms (R/S) . Lipophilicity Differences: The hexadecyl chain in Hexadecyl 2-aminobutanoate HCl likely enhances membrane permeability compared to methyl/tert-butyl analogs, which are more water-soluble .
- Molecular Data: Compound Molecular Formula CAS Number Key Use Methyl 2-aminobutanoate HCl C₅H₁₂ClNO₂ 56545-22-3 Organic synthesis intermediate tert-Butyl 2-aminobutanoate HCl C₈H₁₈ClNO₂ 1955497-87-6 Chiral building block
Quaternary Ammonium Compounds (e.g., Hexadecyl Trimethyl Ammonium Chloride)
- Structure: These compounds feature a quaternary ammonium group instead of the aminobutanoate ester.
- Applications: Surfactant/Disinfectant: Hexadecyl trimethyl ammonium chloride (C₁₉H₄₂ClN, MW 320.00) is widely used in cosmetics and pharmaceuticals for its antimicrobial and emulsifying properties . Mechanistic Contrast: Unlike Hexadecyl 2-aminobutanoate HCl, quaternary ammonium salts act via membrane disruption, highlighting functional group-driven differences in bioactivity .
Hexadecyl Acetyl Glycerol (HAG)
- Structure : Contains a glycerol backbone with hexadecyl and acetyl groups.
- Applications :
Key Findings and Implications
Structural Determinants of Function: The hexadecyl chain enhances lipophilicity, improving skin penetration (critical for dermatological uses) . The aminobutanoate moiety may interact with biological targets (e.g., enzymes) differently than cyclohexane-carboxylic acid (TXC) or quaternary ammonium groups.
Research Gaps: Limited direct data on Hexadecyl 2-aminobutanoate HCl necessitate extrapolation from analogs.
Applications Spectrum: Compound Type Primary Applications Hexadecyl 2-aminobutanoate HCl Probable skin penetration enhancer TXC Hyperpigmentation therapy Methyl esters Synthetic chemistry intermediates Quaternary ammonium salts Surfactants, antimicrobial agents
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